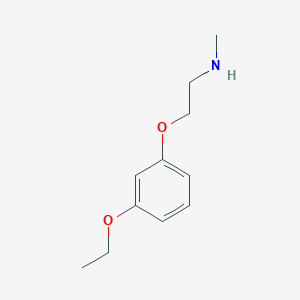

2-(3-Ethoxyphenoxy)-N-methylethanamine

描述

Historical Context and Discovery of 2-(3-Ethoxyphenoxy)-N-methylethanamine

The development of this compound emerged from the broader historical trajectory of phenoxyethanolamine research that began in the mid-20th century. While the specific discovery date of this particular compound remains undocumented in available literature, its structural foundation builds upon the pioneering work in ethanolamine chemistry initiated by Charles Adolphe Wurtz in 1860. Wurtz's original discovery of ethanolamines through heating 2-chloroethanol with ammonia solution established the fundamental synthetic pathways that would later enable the development of more complex substituted derivatives.

The evolution of phenoxyethanolamine compounds gained momentum during the post-World War II period, coinciding with the industrial expansion of ethylene oxide production. This industrial development provided the necessary precursors for synthesizing various ethanolamine derivatives, including those with aromatic ether substituents. The systematic exploration of phenoxy-substituted ethanolamines became particularly relevant in pharmaceutical research, where modifications of the ethanolamine backbone offered opportunities to modulate biological activity and selectivity.

The specific compound this compound represents a refinement of earlier phenoxyethanolamine structures, incorporating both an ethoxy substituent on the aromatic ring and methylation of the amine nitrogen. This dual modification strategy reflects the modern approach to medicinal chemistry, where systematic structural variations are employed to optimize pharmacological properties. The compound's emergence in chemical databases and supplier catalogs during the early 21st century indicates its recognition as a valuable synthetic intermediate and research tool.

Classification within Substituted Phenethylamines

Despite initial appearances, 2-(3-Ethoxyphenoxy)-N-methylethanolamine belongs more accurately to the substituted ethanolamine class rather than the traditional phenethylamine family. The structural distinction lies in the connection pattern between the aromatic system and the amine functionality. Classical phenethylamines feature a direct carbon-carbon linkage between the benzene ring and the ethylamine chain, as exemplified by phenethylamine itself with the structure of phenyl-CH₂-CH₂-NH₂.

In contrast, this compound incorporates an oxygen bridge between the aromatic ring and the ethanolamine portion, creating a phenoxyethanolamine structure. This oxygen linkage fundamentally alters the electronic and conformational properties of the molecule compared to direct carbon-carbon bonded phenethylamines. The compound shares closer structural similarity with ethanolamine derivatives, which constitute important components of cellular membranes and serve as molecular building blocks for life.

The ethoxy substitution at the meta position of the phenyl ring introduces additional complexity to the molecular classification. This substitution pattern places the compound within the broader category of substituted phenoxyethanolamines, a subclass that has gained recognition for its potential in developing selective receptor ligands. The N-methylation further distinguishes this compound from primary ethanolamine derivatives, placing it among secondary amine analogs that often exhibit altered pharmacokinetic and pharmacodynamic properties.

The classification significance extends to synthetic chemistry applications, where phenoxyethanolamines serve as versatile intermediates for constructing more complex molecular architectures. The combination of aromatic ether and secondary amine functionalities provides multiple sites for further chemical modification, making such compounds valuable scaffolds in drug discovery programs.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure. The name systematically describes the compound as N-methylethanamine bearing a 3-ethoxyphenoxy substituent at the 2-position of the ethyl chain. This nomenclature clearly indicates the presence of a secondary amine (N-methyl substitution) connected to an ethyl group that carries the substituted phenoxy moiety.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 915921-56-1 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CCOC1=CC(=CC=C1)OCCNC |

| International Chemical Identifier Key | DAGCKUWREJSPTH-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation CCOC1=CC(=CC=C1)OCCNC provides a linear notation that unambiguously describes the molecular connectivity. This representation begins with the ethoxy group (CCO), proceeds through the benzene ring (C1=CC(=CC=C1)), includes the ether linkage (O), continues through the ethyl bridge (CC), and concludes with the methylated amine (NC). The International Chemical Identifier Key serves as a unique identifier that enables precise database searches and cross-referencing across different chemical information systems.

Alternative nomenclature systems may refer to this compound using various synonyms that emphasize different structural features. The compound appears in chemical databases under designations that highlight its ethanolamine core or its phenoxy substitution pattern. The Chemical Abstracts Service registry number 915921-56-1 provides the most reliable identifier for literature searches and regulatory documentation.

The molecular formula C₁₁H₁₇NO₂ indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition reflects the compound's moderate molecular complexity, suitable for synthetic accessibility while maintaining sufficient structural diversity for biological activity. The molecular weight of 195.26 grams per mole places the compound within the range typical for small molecule pharmaceuticals and research compounds.

Significance in Chemical Research

The research significance of this compound stems from its utility as both a synthetic intermediate and a pharmacological probe. The compound's structural features make it particularly valuable in medicinal chemistry programs focused on developing receptor-selective ligands. The phenoxyethanolamine scaffold has demonstrated utility in creating compounds that interact with adrenergic receptors and related protein targets, making this particular derivative relevant for neuropharmacological research.

Contemporary applications of this compound in research settings include its use as a building block for more complex molecular structures. The compound's dual functionality, combining aromatic ether and secondary amine groups, provides synthetic chemists with multiple handles for further elaboration. This versatility has made it a component in various synthetic routes targeting bioactive compounds and pharmaceutical intermediates.

The compound's relevance extends to structure-activity relationship studies, where systematic modifications of the phenoxyethanolamine core help elucidate the molecular requirements for biological activity. Researchers utilize compounds like this compound to probe the effects of substitution patterns on receptor binding affinity and selectivity. The meta-ethoxy substitution pattern provides insights into how electronic and steric effects influence biological interactions.

Current availability through specialized chemical suppliers indicates sustained research interest in this compound class. The commercial accessibility of this compound supports its use in academic and industrial research programs, facilitating studies that might otherwise be limited by synthetic accessibility. The compound's inclusion in chemical databases and supplier catalogs reflects its recognition as a valuable research tool.

The synthetic accessibility of this compound also contributes to its research significance. Standard synthetic approaches for phenoxyethanolamine derivatives typically involve nucleophilic substitution reactions between appropriate phenol derivatives and haloethylamine precursors. The straightforward synthetic pathways enable researchers to prepare analogs and derivatives efficiently, supporting comprehensive structure-activity relationship investigations that advance understanding of this compound class.

属性

IUPAC Name |

2-(3-ethoxyphenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-10-5-4-6-11(9-10)14-8-7-12-2/h4-6,9,12H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGCKUWREJSPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651109 | |

| Record name | 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-56-1 | |

| Record name | 2-(3-Ethoxyphenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenoxy)-N-methylethanamine typically involves the reaction of 3-ethoxyphenol with N-methylethanolamine. The process can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is generally conducted in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.

化学反应分析

Types of Reactions

2-(3-Ethoxyphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyamines.

科学研究应用

2-(3-Ethoxyphenoxy)-N-methylethanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and agrochemicals.

作用机制

The mechanism of action of 2-(3-Ethoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and synthesis highlights:

Physicochemical and Pharmacological Comparisons

- Lipophilicity: Ethoxy and tert-butyl groups increase lipophilicity compared to methoxy or hydroxylated metabolites (e.g., chlorphenoxamine derivatives in ).

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas tert-butyl and anthracene moieties reduce it .

- Metabolism: Fluorinated analogs (e.g., 2-(2-(tert-butyl)-4-fluorophenoxy)-N-methylethanamine) may resist oxidative degradation due to fluorine’s electronegativity . Hydroxylated metabolites of chlorphenoxamine (e.g., compound IX in ) highlight phase I metabolic pathways.

- CNS Activity : Benzoctamine analogs with anthracene scaffolds demonstrate anxiolytic effects, suggesting that bulky substituents may enhance blood-brain barrier penetration .

Structural Confirmation and Analytical Data

- NMR Spectroscopy: 2-(2-(tert-butyl)phenoxy)-N-methylethanamine hydrochloride: δ 9.14 (bs, 1H), 1.34 (s, 9H) for tert-butyl . 2-(3,4-Dimethoxyphenyl)-N-methylethanamine: δ 3.85 (s, 6H) for methoxy groups .

- Mass Spectrometry: 2-(2-(tert-butyl)-4-fluorophenoxy)-N-methylethanamine: ESI MS m/z 226 [M + H]+ .

生物活性

2-(3-Ethoxyphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyethylamines. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 209.27 g/mol

The compound features an ethoxy group attached to a phenyl ring, which is further connected to an N-methylated ethanamine moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The ethoxyphenyl moiety enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signal transduction pathways, which may lead to altered cellular responses.

- Receptor Interaction : It exhibits affinity for neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

Pharmacological Profiles

Recent studies have evaluated the pharmacological profiles of this compound in various biological assays:

| Assay Type | Effect Observed | Reference |

|---|---|---|

| D2 Receptor Binding | Moderate affinity | |

| 5-HT1A Receptor Agonism | Partial agonist | |

| Enzyme Activity (e.g., MAO) | Inhibition observed |

These findings suggest that the compound may have therapeutic potential in treating disorders related to neurotransmitter imbalances, such as depression or schizophrenia.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

- Study on Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin release, suggesting potential antidepressant properties .

- Cancer Cell Apoptosis Induction : Another study focused on the anticancer properties of the compound. It was found to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic protein expressions .

常见问题

Q. What synthetic methodologies are recommended for 2-(3-Ethoxyphenoxy)-N-methylethanamine, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Reaction of 3-ethoxyphenol with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol .

- Step 2 : Chlorination using thionyl chloride (SOCl₂) to yield 2-(3-ethoxyphenoxy)chloroethane .

- Step 3 : Reaction with N-methylamine under controlled conditions (e.g., 0–50°C, inert atmosphere) to form the final product . Optimization strategies include using catalysts (e.g., triethylamine for amine coupling) and purification via flash chromatography (e.g., 0–50% methanol in dichloromethane) to achieve >90% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Key diagnostic signals include the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), methylamine protons (δ ~2.6–2.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- HPLC : Retention times (e.g., 1.3–1.4 minutes under SMD-TFA05 conditions) and LCMS (m/z ~181.23 [M+H]⁺) confirm molecular identity and purity .

- Elemental Analysis : Validates stoichiometry (C₁₁H₁₇NO₂) and detects halogenated impurities .

Advanced Research Questions

Q. How does the ethoxy group’s position (3- vs. 2-/4-) affect biological activity compared to methoxy analogs?

Structural analogs (e.g., 2-(3,4-dimethoxyphenyl)-N-methylethanamine) show that substituent positioning modulates receptor binding and metabolic stability :

- 3-Ethoxy : Enhances lipophilicity (logP ~1.8 vs. ~1.5 for methoxy), potentially improving blood-brain barrier penetration .

- SAR Insights : Methoxy groups at the 2-position (e.g., 2-(2-methoxyphenoxy)-N-methylethanamine) exhibit reduced serotonin receptor affinity compared to 3-substituted derivatives .

- Experimental Design : Compare in vitro IC₅₀ values across analogs using receptor-binding assays (e.g., σ-1 receptor) and metabolic stability tests in liver microsomes .

Q. What strategies address contradictions in reported biological data for ethoxyphenoxy ethanamine derivatives?

- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., functional cAMP vs. radioligand binding) to confirm target engagement .

- Purity Control : Impurities (e.g., residual 3-ethoxyphenol or chlorinated by-products) may skew activity; enforce ≥95% purity via preparative HPLC .

- Species-Specific Effects : Test activity in human vs. rodent cell lines to resolve interspecies discrepancies .

Q. How can researchers design stability studies to evaluate hydrolytic degradation of the ethoxy group?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC .

- Degradation Pathways : The ethoxy group may hydrolyze to 3-hydroxyphenoxy derivatives under acidic conditions; quantify degradation products using LCMS .

- Stabilization Strategies : Use lyophilization or antioxidant excipients (e.g., BHT) in formulation buffers .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Flash Chromatography : Gradient elution (hexane/ethyl acetate → methanol/dichloromethane) removes unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (mp ~80–90°C) .

- Distillation : For intermediates like 2-(3-ethoxyphenoxy)chloroethane, fractional distillation under reduced pressure minimizes decomposition .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。